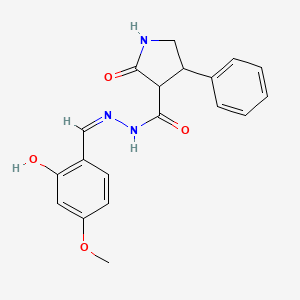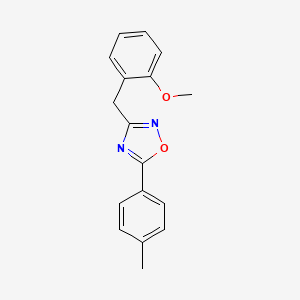![molecular formula C19H22N2O4 B6113212 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential for scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a structure similar to other synthetic cannabinoids, such as JWH-018 and AM-2201.
Mecanismo De Acción
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological processes, such as neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide has been shown to have a range of biochemical and physiological effects. It has been reported to induce hypothermia, catalepsy, and antinociception in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of specific signaling pathways. It is also stable and easy to synthesize, which makes it an attractive candidate for large-scale studies.
However, there are also limitations to the use of 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide in laboratory experiments. Its potency and selectivity may lead to off-target effects, which can complicate data interpretation. Additionally, its effects may vary depending on the species and strain of animal used, which can limit the generalizability of findings.
Direcciones Futuras
There are several future directions for research on 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide. One potential area of investigation is its potential as a therapeutic agent for various diseases, such as chronic pain and inflammation. Another area of interest is its effects on the endocannabinoid system and its interactions with other signaling pathways. Further studies are also needed to determine the safety and toxicity of 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide, as well as its potential for abuse and addiction.
Conclusion
In conclusion, 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide is a synthetic cannabinoid that has potential for scientific research. Its potency and selectivity make it an attractive candidate for investigating specific signaling pathways, and its stability and ease of synthesis make it suitable for large-scale studies. However, its effects may vary depending on the species and strain of animal used, and further research is needed to determine its safety and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide involves the reaction of 5-fluoro-ADB with 4-methylpropiophenone in the presence of a Lewis acid catalyst. This reaction leads to the formation of an intermediate, which is then reacted with furfurylamine to yield 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide. The synthesis method has been optimized to produce high yields of pure 5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide.
Aplicaciones Científicas De Investigación
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide has been used in scientific research to investigate its potential as a therapeutic agent. It has been shown to have affinity for the CB1 and CB2 receptors, which are involved in the endocannabinoid system. This system plays a crucial role in regulating various physiological and pathological processes, such as pain, inflammation, and immune response.
Propiedades
IUPAC Name |
5-methoxy-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-10-9-16(25-18)19(23)20-15-12-17(22)21(13-15)11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGRTFALZNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-chlorobenzyl)-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6113132.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113142.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6113157.png)
![4-hydroxy-6-methyl-3-{2-[4-(methylthio)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-2H-pyran-2-one](/img/structure/B6113182.png)

![1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)

![2-{1-(3,4-difluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113199.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![1-[2-(4-morpholinyl)ethyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113229.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B6113242.png)